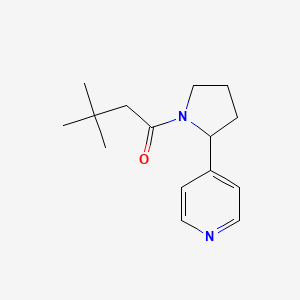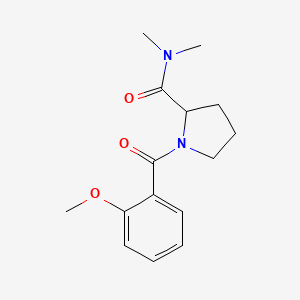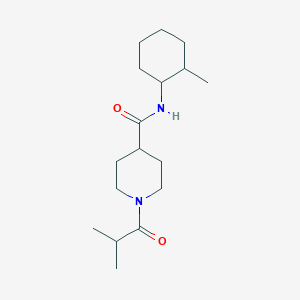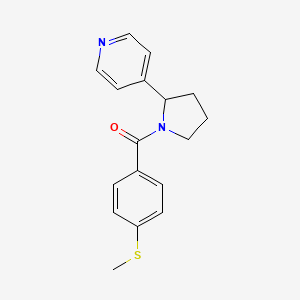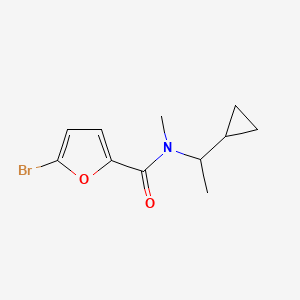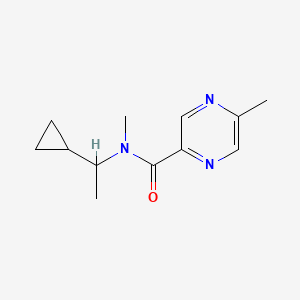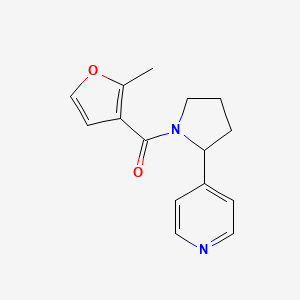![molecular formula C16H23N3O2 B7493709 1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of synthetic opioids. It is commonly known as U-47700 and is a potent analgesic drug that was first synthesized in the 1970s. The compound has been the subject of numerous scientific studies due to its potential use as a painkiller, but it has also been associated with a number of adverse effects.
作用机制
U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. The compound binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins and enkephalins. This results in the inhibition of pain signals in the central nervous system, leading to pain relief.
Biochemical and Physiological Effects:
U-47700 has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to feelings of euphoria and pleasure. It has also been found to cause respiratory depression, which can be life-threatening in high doses. Other effects of the compound include sedation, dizziness, and nausea.
实验室实验的优点和局限性
U-47700 has a number of advantages for use in lab experiments. It is a potent analgesic drug that can be used to study the mechanisms of pain relief in the central nervous system. It also has potential use in the study of opioid addiction and withdrawal. However, the compound has a number of limitations, including its potential for abuse and its adverse effects on respiratory function.
未来方向
There are a number of future directions for research on U-47700. One area of interest is the development of safer and more effective painkillers that do not have the adverse effects of opioids. Another area of research is the development of drugs that can be used to treat opioid addiction and withdrawal. Finally, there is a need for further research on the biochemical and physiological effects of U-47700, particularly with regard to its potential for abuse and addiction.
Conclusion:
In conclusion, U-47700 is a potent analgesic drug that has been the subject of numerous scientific studies. The compound has potential use in the treatment of pain and opioid addiction, but it also has a number of adverse effects. Further research is needed to fully understand the biochemical and physiological effects of U-47700 and to develop safer and more effective painkillers and addiction treatments.
合成方法
The synthesis of U-47700 involves the reaction of 2,6-dimethylphenol with N,N-dimethylformamide dimethyl acetal to form 2,6-dimethyl-N,N-dimethylaminoethylphenol. This intermediate is then reacted with 1-(3-chlorophenyl)pyrrolidine-2-carboxylic acid to form the final product, 1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide.
科学研究应用
U-47700 has been the subject of numerous scientific studies due to its potential use as a painkiller. The compound has been found to be a potent analgesic drug that is effective in treating both acute and chronic pain. It has also been found to have potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings.
属性
IUPAC Name |
1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-17(2)13-8-5-7-12(11-13)15(20)19-10-6-9-14(19)16(21)18(3)4/h5,7-8,11,14H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXBRXHRQITKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

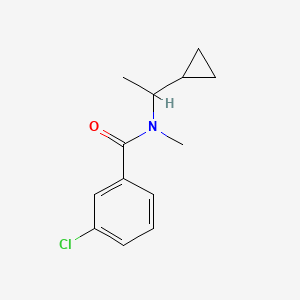
![3-(4-fluorophenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7493645.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)
![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
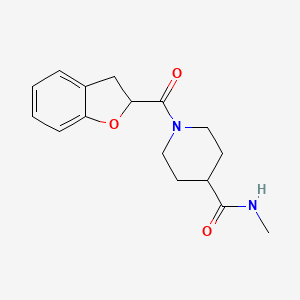
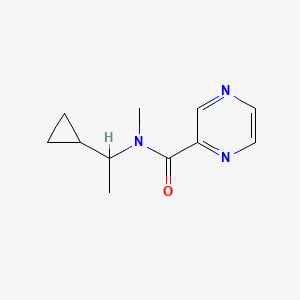
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
